molecular formula C7H14N2 B15061971 1-[(1R,6S)-3-azabicyclo[4.1.0]heptan-6-yl]methanamine

1-[(1R,6S)-3-azabicyclo[4.1.0]heptan-6-yl]methanamine

Cat. No.: B15061971
M. Wt: 126.20 g/mol
InChI Key: WJJLJZBNFKCRTH-BQBZGAKWSA-N
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Description

1-[(1R,6S)-3-azabicyclo[410]heptan-6-yl]methanamine is a bicyclic amine compound characterized by its unique azabicyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1R,6S)-3-azabicyclo[4.1.0]heptan-6-yl]methanamine typically involves the enantioselective construction of the azabicyclo scaffold. One common method is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which can be adapted for the synthesis of the 3-azabicyclo[4.1.0]heptane structure . This process often involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(1R,6S)-3-azabicyclo[4.1.0]heptan-6-yl]methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

1-[(1R,6S)-3-azabicyclo[4.1.0]heptan-6-yl]methanamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(1R,6S)-3-azabicyclo[4.1.0]heptan-6-yl]methanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(1R,6S)-3-azabicyclo[4.1.0]heptan-6-yl]methanamine is unique due to its specific azabicyclo structure and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C7H14N2

Molecular Weight

126.20 g/mol

IUPAC Name

[(1R,6S)-3-azabicyclo[4.1.0]heptan-6-yl]methanamine

InChI

InChI=1S/C7H14N2/c8-5-7-1-2-9-4-6(7)3-7/h6,9H,1-5,8H2/t6-,7-/m0/s1

InChI Key

WJJLJZBNFKCRTH-BQBZGAKWSA-N

Isomeric SMILES

C1CNC[C@H]2[C@@]1(C2)CN

Canonical SMILES

C1CNCC2C1(C2)CN

Origin of Product

United States

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